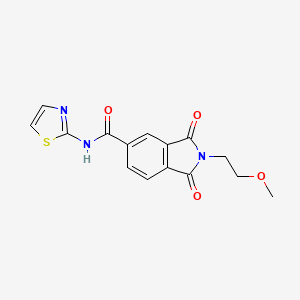
2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide, also known as MTI-101, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTI-101 is a member of the isoindoline family of compounds and has been shown to exhibit anti-cancer properties in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell division. This ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide in lab experiments is its specificity for DHODH inhibition. This allows for the study of the effects of DHODH inhibition on cancer cell growth and proliferation. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide. One direction is the development of more potent and selective DHODH inhibitors based on the structure of this compound. Another direction is the study of the effects of this compound on the tumor microenvironment, including its potential anti-inflammatory effects. Additionally, the combination of this compound with other anti-cancer drugs is an area of interest for future research. Finally, the development of more effective delivery methods for this compound could improve its pharmacokinetic properties and increase its potential therapeutic efficacy.
Conclusion
This compound is a novel small molecule compound that has shown promising anti-cancer properties in preclinical studies. Its specificity for DHODH inhibition makes it a valuable tool for the study of cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. The future directions for the study of this compound are diverse and hold great potential for the development of new anti-cancer therapies.
Méthodes De Synthèse
2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide can be synthesized using a three-step process. The first step involves the reaction of 2-aminothiazole with ethyl chloroacetate to produce ethyl 2-(1,3-thiazol-2-yl)acetate. The second step involves the reaction of ethyl 2-(1,3-thiazol-2-yl)acetate with phthalic anhydride to produce 2-(2-carboxyethyl)-1,3-dioxoisoindoline. The final step involves the reaction of 2-(2-carboxyethyl)-1,3-dioxoisoindoline with 2-methoxyethylamine to produce this compound.
Applications De Recherche Scientifique
2-(2-methoxyethyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide has been extensively studied for its anti-cancer properties. Preclinical studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-6-5-18-13(20)10-3-2-9(8-11(10)14(18)21)12(19)17-15-16-4-7-23-15/h2-4,7-8H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPWAZXKVXGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

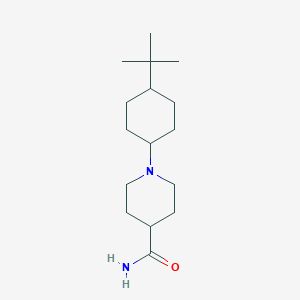
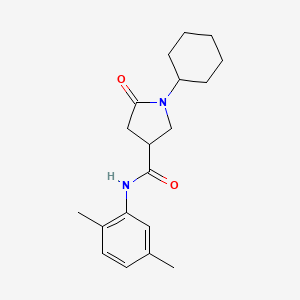
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5160764.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)
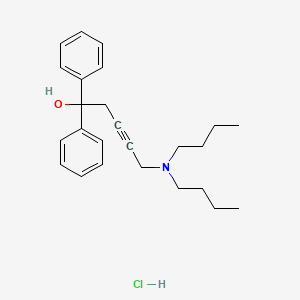
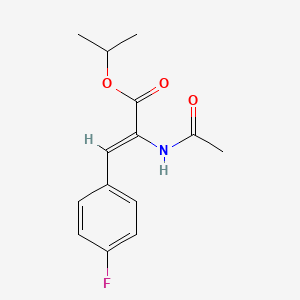
![N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5160809.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)